5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde
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Overview
Description
5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde is a chemical compound that features a trifluoromethyl group attached to a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid
- 5-(trifluoromethyl)-1H-1,2,4-triazole-3-thiol
- 5-(trifluoromethyl)-1H-1,2,4-triazole-3-amine
Uniqueness
5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to its specific structure, which includes an aldehyde group and a trifluoromethyl group attached to a triazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
944906-25-6 |
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Molecular Formula |
C4H2F3N3O |
Molecular Weight |
165.07 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C4H2F3N3O/c5-4(6,7)3-8-2(1-11)9-10-3/h1H,(H,8,9,10) |
InChI Key |
JFKOOQUKAXXRON-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=NNC(=N1)C(F)(F)F |
Purity |
90 |
Origin of Product |
United States |
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